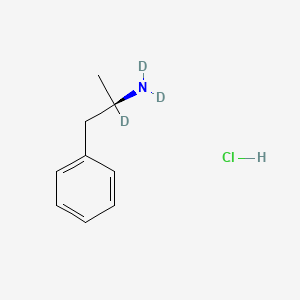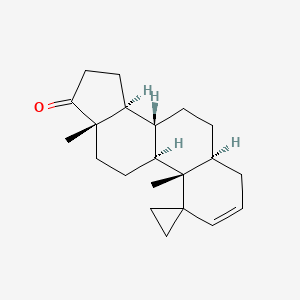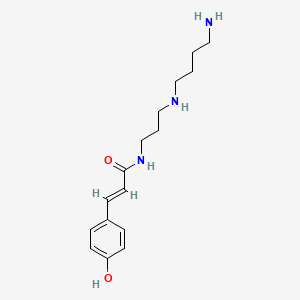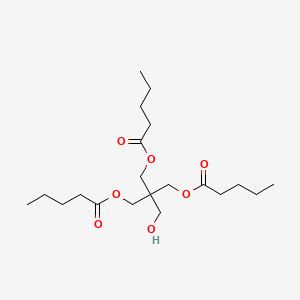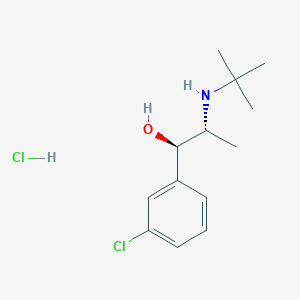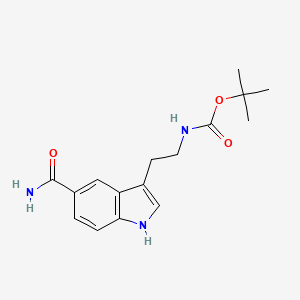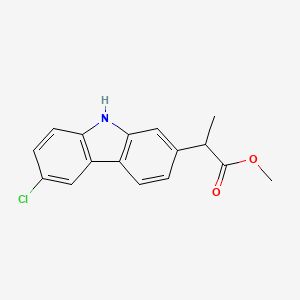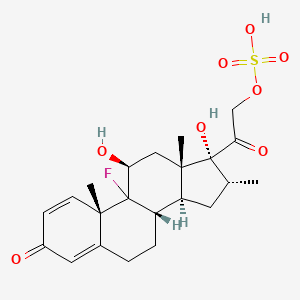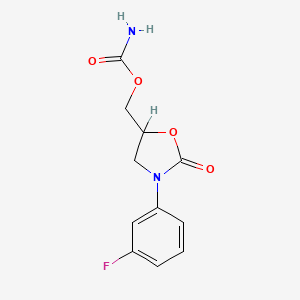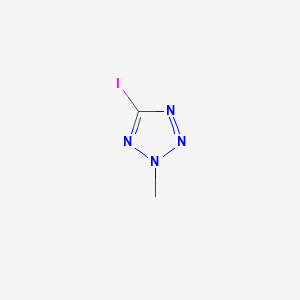
5-Iodo-2-methyl-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methyl-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methyl-2H-tetrazole typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . This method is efficient and eco-friendly, producing good yields. Another approach involves the use of heterogeneous catalysts or nanoparticles to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are still under development, with researchers focusing on optimizing reaction conditions to improve yield and reduce environmental impact. The use of microwave-assisted synthesis and heterogeneous catalysis are promising avenues for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methyl-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acidic materials, strong oxidizers, and reducing agents . The compound is reactive with acidic chlorides, anhydrides, and strong acids, which can lead to the formation of new products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
5-Iodo-2-methyl-2H-tetrazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the preparation of erythromycin derivatives, which are antibacterial agents with improved pharmacokinetic properties.
Coordination Chemistry:
Explosives and Propellants: Tetrazole derivatives, including this compound, are studied for their potential use in high-energy materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-2H-tetrazole involves its reactivity with various chemical species. The compound’s nitrogen-rich structure allows it to participate in multiple chemical pathways, including coordination with metal ions and formation of stable complexes . The iodine substituent also plays a role in its reactivity, influencing the compound’s behavior in substitution and redox reactions .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but with a phenyl group instead of an iodine and methyl group.
5-Amino-2-methyl-2H-tetrazole: Contains an amino group instead of an iodine atom.
Uniqueness
5-Iodo-2-methyl-2H-tetrazole is unique due to its iodine substituent, which imparts distinct chemical properties and reactivity compared to other tetrazole derivatives. This uniqueness makes it valuable in specific applications, such as the synthesis of erythromycin derivatives and the formation of metal complexes .
Properties
IUPAC Name |
5-iodo-2-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IN4/c1-7-5-2(3)4-6-7/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKGJLLTOKAKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741701 |
Source


|
| Record name | 5-Iodo-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402717-52-6 |
Source


|
| Record name | 5-Iodo-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)

